molecular formula C17H28N2O B7916567 2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol

2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol

Cat. No.: B7916567
M. Wt: 276.4 g/mol
InChI Key: ICHYVSCXFWXEHL-UHFFFAOYSA-N
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Description

2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol is a complex organic compound that features a piperidine ring, a benzyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with benzyl chloride, followed by the introduction of an ethanol group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as sodium hydride to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The ethanol moiety can facilitate the compound’s solubility and transport within biological systems, while the piperidine ring can interact with various binding sites, modulating the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(Benzyl-amino)-methyl]-piperidin-1-yl}-ethanol
  • 2-{3-[(Ethyl-amino)-methyl]-piperidin-1-yl}-ethanol
  • 2-{3-[(Methyl-amino)-methyl]-piperidin-1-yl}-ethanol

Uniqueness

2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol is unique due to the presence of both benzyl and ethyl groups, which can enhance its binding affinity and specificity for certain molecular targets. This dual functionality can make it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

2-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-2-18(13-16-7-4-3-5-8-16)14-17-9-6-10-19(15-17)11-12-20/h3-5,7-8,17,20H,2,6,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHYVSCXFWXEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN(C1)CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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